2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)-
CAS No.: 101859-47-6
Cat. No.: VC17017583
Molecular Formula: C19H25BrO3
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101859-47-6 |
|---|---|
| Molecular Formula | C19H25BrO3 |
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | methyl (Z)-5-[(1R,2S)-2-[(4-bromophenyl)methoxy]cyclohexyl]pent-2-enoate |
| Standard InChI | InChI=1S/C19H25BrO3/c1-22-19(21)9-5-3-7-16-6-2-4-8-18(16)23-14-15-10-12-17(20)13-11-15/h5,9-13,16,18H,2-4,6-8,14H2,1H3/b9-5-/t16-,18+/m1/s1 |
| Standard InChI Key | AVIQLVPJIUFUTF-HILPHFPESA-N |
| Isomeric SMILES | COC(=O)/C=C\CC[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Br |
| Canonical SMILES | COC(=O)C=CCCC1CCCCC1OCC2=CC=C(C=C2)Br |
Introduction
Chemical Identity
1.1 IUPAC Name
The systematic IUPAC name for the compound is:
Methyl (Z)-5-[(1α,2β)-2-(4-bromophenyl)methoxycyclohexyl]pent-2-enoate.
1.2 Molecular Formula
The molecular formula is .
1.3 Molecular Weight
The molecular weight of the compound is approximately 397.35 g/mol.
1.4 Structural Features
-
The compound contains a pentenoic acid backbone with a methyl ester functional group.
-
It features a cyclohexyl ring substituted with a methoxy group attached to a 4-bromophenyl moiety.
-
The stereochemistry is defined as , indicating specific spatial arrangements of substituents.
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions, including:
-
Esterification: Formation of the methyl ester group using methanol and an acid catalyst.
-
Cyclohexyl Substitution: Introduction of the methoxy group via nucleophilic substitution or etherification.
-
Bromination: Incorporation of the bromine atom on the phenyl ring through electrophilic aromatic substitution.
-
Stereochemical Control: Use of chiral catalysts or reagents to achieve the desired -configuration and stereochemistry at the cyclohexane ring.
Limitations and Challenges
-
Stability: The presence of bromine may make the compound susceptible to degradation under UV light or heat.
-
Synthesis Complexity: Achieving precise stereochemical control can be challenging and resource-intensive.
-
Toxicity Concerns: Brominated organic compounds can pose environmental and health risks, necessitating careful handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume